molecular formula C9H12ClNO B13539980 3-(Azetidin-3-yl)phenolhydrochloride

3-(Azetidin-3-yl)phenolhydrochloride

Cat. No.: B13539980
M. Wt: 185.65 g/mol
InChI Key: RTBLXZWXBFOREV-UHFFFAOYSA-N
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Description

3-(azetidin-3-yl)phenol hydrochloride is a chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.7 g/mol. This compound is known for its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing heterocycle, and a phenol group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of extensive research in various scientific fields.

Preparation Methods

The synthesis of 3-(azetidin-3-yl)phenol hydrochloride involves several steps, typically starting with the preparation of the azetidine ring. One common method is the Pd-catalyzed cross-coupling reaction between t-butyl (N-benzylazetidine-3-yl) carboxylate and (het)aryl halides Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

3-(azetidin-3-yl)phenol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The azetidine ring’s strain-driven character makes it highly reactive under appropriate conditions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized azetidines and phenol derivatives .

Scientific Research Applications

3-(azetidin-3-yl)phenol hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has been studied for its potential as a therapeutic agent due to its unique structure and reactivity . The compound’s ability to undergo ring-opening polymerization makes it valuable in the development of new materials, including antibacterial and antimicrobial coatings . Additionally, its use in non-viral gene transfection highlights its importance in biotechnology .

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)phenol hydrochloride is primarily driven by the ring strain of the azetidine ring, which facilitates various chemical reactions . The compound’s reactivity is influenced by the polar nitrogen atom within the azetidine ring, which can participate in bond cleavage and formation under appropriate conditions . This reactivity is harnessed in various applications, including drug discovery and material science .

Comparison with Similar Compounds

3-(azetidin-3-yl)phenol hydrochloride is often compared to other nitrogen-containing heterocycles, such as aziridines and pyrrolidines . Aziridines, like azetidines, are three-membered rings that are highly reactive due to ring strain but are less stable and more challenging to handle . Pyrrolidines, on the other hand, are five-membered rings that are more stable and less reactive . The unique balance of stability and reactivity in azetidines makes 3-(azetidin-3-yl)phenol hydrochloride particularly valuable in various scientific applications .

Conclusion

3-(azetidin-3-yl)phenol hydrochloride is a compound of significant interest due to its unique structure and reactivity. Its applications in chemistry, biology, medicine, and industry underscore its versatility and importance in scientific research. The compound’s ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable tool in the development of new materials and treatments.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

3-(azetidin-3-yl)phenol;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c11-9-3-1-2-7(4-9)8-5-10-6-8;/h1-4,8,10-11H,5-6H2;1H

InChI Key

RTBLXZWXBFOREV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=CC=C2)O.Cl

Origin of Product

United States

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